molecular formula C8H10FNO2 B2363779 2-Fluoro-4,5-dimethoxyaniline CAS No. 397-75-1

2-Fluoro-4,5-dimethoxyaniline

Cat. No.: B2363779
CAS No.: 397-75-1
M. Wt: 171.171
InChI Key: LDYNLRCFVQFFNO-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxyaniline is an organic compound with the molecular formula C8H10FNO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by fluorine and methoxy groups

Mechanism of Action

Target of Action

This compound is often used in the synthesis of other substances

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect 2-fluoro-4,5-dimethoxyaniline is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4,5-dimethoxyaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 2,4-dimethoxyaniline with a fluorinating agent. The reaction typically requires a strong base and a suitable solvent, such as dimethyl sulfoxide, to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4,5-dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a base.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Fluoro-4,5-dimethoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxyaniline
  • 4,5-Dimethoxyaniline
  • 2-Chloro-4,5-dimethoxyaniline

Comparison: 2-Fluoro-4,5-dimethoxyaniline is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity compared to similar compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy groups can affect solubility and electronic properties.

Properties

IUPAC Name

2-fluoro-4,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYNLRCFVQFFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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